molecular formula C12H12ClN3O2 B15054412 Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate

Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate

Cat. No.: B15054412
M. Wt: 265.69 g/mol
InChI Key: RLCLOQKICVKABR-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position, fused to an imidazole moiety with an ethyl group at the 1-position and a methyl ester at the 5-position. The chlorine atom enhances lipophilicity, while the ester group contributes to solubility and metabolic stability .

Properties

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.69 g/mol

IUPAC Name

methyl 2-(6-chloropyridin-2-yl)-3-ethylimidazole-4-carboxylate

InChI

InChI=1S/C12H12ClN3O2/c1-3-16-9(12(17)18-2)7-14-11(16)8-5-4-6-10(13)15-8/h4-7H,3H2,1-2H3

InChI Key

RLCLOQKICVKABR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CN=C1C2=NC(=CC=C2)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Imidazole Ring Formation with Subsequent Functionalization

The most widely reported approach involves constructing the imidazole core followed by introducing the 6-chloropyridin-2-yl and ethyl groups. A representative protocol from VulcanChem involves reacting 6-chloropyridine-2-carbaldehyde with ethyl glycinate under modified Radziszewski conditions:

Reaction Scheme
$$ \text{6-Chloropyridine-2-carbaldehyde} + \text{Ethyl glycinate} \xrightarrow{\text{NH}_4\text{OAc, MeOH}} \text{Imidazole intermediate} $$

Key parameters:

  • Ammonium acetate as cyclization catalyst
  • Methanol solvent at reflux (65°C)
  • 12-18 hour reaction time

The intermediate undergoes sequential N-ethylation using ethyl bromide in DMF with K₂CO₃ as base, achieving 78% yield. Final esterification uses methyl iodide in THF with NaH, yielding 82% pure product.

Direct Coupling of Preformed Subunits

Alternative methods employ Suzuki-Miyaura coupling to attach the chloropyridine moiety to a pre-ethylated imidazole ester. BioRxiv data demonstrate this using:

$$ \text{1-Ethyl-5-(methoxycarbonyl)-1H-imidazole-2-boronic acid} + \text{2-Bromo-6-chloropyridine} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Target compound} $$

Optimized Conditions

Parameter Value
Catalyst loading 5 mol% Pd(PPh₃)₄
Base 2M Na₂CO₃
Solvent DME/H₂O (4:1)
Temperature 80°C
Reaction time 8 hours
Yield 67%

This method avoids high-temperature cyclization steps but requires expensive boronic acid precursors.

Critical Reaction Optimization

N-Ethylation Selectivity Control

Achieving exclusive N1-ethylation presents challenges due to possible N3 byproduct formation. AJOL.info research identifies optimal conditions using phase-transfer catalysis:

Ethylation Protocol

  • Substrate: 2-(6-Chloropyridin-2-yl)-1H-imidazole-5-carboxylic acid
  • Alkylating agent: Diethyl sulfate (1.2 equiv)
  • Catalyst: Tetrabutylammonium bromide (0.1 equiv)
  • Base: K₂CO₃ (2.5 equiv)
  • Solvent: Toluene/H₂O biphasic system
  • Temperature: 40°C
  • Selectivity: >95% N1-ethylation

Esterification Method Comparison

Three methyl ester formation strategies were evaluated across sources:

Method Reagents Yield (%) Purity (%)
Fischer esterification MeOH, H₂SO₄ 58 89
Alkyl halide route CH₃I, NaH, THF 82 98
Carbodiimide coupling DCC, MeOH, DMAP 75 95

The alkyl halide method provides highest yield and purity but requires strict moisture control.

Purification and Characterization

Chromatographic Separation

Purification typically uses gradient silica chromatography:

Mobile Phase Development

Step Time (min) Hexane (%) Ethyl Acetate (%) Methanol (%)
1 0-10 70 30 0
2 10-25 50 45 5
3 25-30 0 90 10

This elution profile achieves baseline separation of the target compound from N-ethylation byproducts.

Spectroscopic Fingerprints

Key characterization data consolidated from multiple sources:

¹H NMR (500 MHz, CDCl₃)
δ 8.41 (d, J=8.2 Hz, 1H, Py-H)
δ 7.79 (t, J=7.8 Hz, 1H, Py-H)
δ 7.32 (d, J=7.6 Hz, 1H, Py-H)
δ 4.27 (q, J=7.1 Hz, 2H, N-CH₂)
δ 3.91 (s, 3H, OCH₃)
δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃)

13C NMR (126 MHz, CDCl₃)
δ 165.2 (C=O)
δ 152.1, 149.7, 138.2 (Py-C)
δ 123.4 (Im-C)
δ 51.8 (OCH₃)
δ 37.4 (N-CH₂)
δ 14.1 (CH₂CH₃)

MS (ESI+): m/z 266.08 [M+H]⁺

Scale-Up Considerations

Thermal Hazard Analysis

DSC measurements reveal exothermic decomposition initiating at 185°C (ΔH = -128 J/g). Safe operating limits for large-scale reactions:

  • Maintain batch temperatures <80°C
  • Use diluted reagent streams (≤15% w/v)
  • Implement emergency cooling systems

Solvent Recovery Systems

Economic analysis of a 100 kg batch process shows:

Solvent Recovery Efficiency (%) Energy Cost ($/kg)
THF 92 1.45
DMF 88 2.10
MeOH 95 0.78

Methanol emerges as optimal for both reaction performance and cost-effectiveness.

Alternative Pathways

Microwave-Assisted Synthesis

Recent patent data demonstrates accelerated synthesis using microwave irradiation:

Conditions

  • Power: 300W
  • Temperature: 120°C
  • Pressure: 250 psi
  • Time: 20 minutes
  • Yield improvement: 38% vs conventional heating

Continuous Flow Chemistry

A microreactor system achieves 94% conversion in 8 minutes residence time:

Parameter Packed Bed Reactor Microchannel Reactor
Productivity (kg/L/h) 0.45 2.78
Byproduct formation 6.2% 1.8%
Catalyst lifetime 12 batches 48+ batches

This technology reduces purification demands while improving space-time yield.

Chemical Reactions Analysis

Reaction Mechanisms

The compound exhibits reactivity through its functional groups:

Hydrolysis of the Carboxylate Ester

The methyl ester undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Nucleophilic Substitutions on the Imidazole Ring

The imidazole ring’s nitrogen atoms enable nucleophilic attack, particularly under basic conditions. Substitutions at the 1- or 2-position may alter pharmacological activity.

Electrophilic Aromatic Substitution on Chloropyridine

The chlorine atom on the pyridine ring acts as a leaving group, facilitating nucleophilic displacement. This reactivity is exploited to introduce additional functional groups.

Amidation and Sulfonation

The carboxylate ester can participate in amidation reactions (e.g., with amines), while chlorosulphonic acid enables sulfonation to form sulfonyl chloride intermediates .

Characterization Methods

Structural confirmation relies on advanced analytical techniques:

Technique Key Observations Citations
1H NMR Proton environments of imidazole and pyridine rings
13C NMR/DEPT Carbon assignments, including carbonyl and aromatic carbons
FTIR Absorption bands for C=O (carboxylate), N-H (imidazole), and C-Cl (chloropyridine)
Mass Spectrometry Molecular ion peak at m/z ≈ 265.69 (molecular weight)

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain neurological disorders due to its ability to modulate receptor activity.

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of various fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and thereby influencing various physiological processes. The exact pathways involved depend on the specific receptor subtype and the context of the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(6-Chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate

This analog (CAS 188116-07-6) differs only in the ester group: ethyl replaces methyl at the 5-position. Such modifications are critical in pharmacokinetics, where ethyl esters may prolong half-life compared to methyl esters .

Ethyl 1-(6-Chloropyridin-2-yl)-5-methyl-1H-imidazole-4-carboxylate (CAS 1398414-93-1)

Here, the ester is at the 4-position of the imidazole, and a methyl group replaces the ethyl at the 1-position. Positional isomerism significantly alters electronic distribution and hydrogen-bonding capacity. The 4-carboxylate may reduce steric hindrance, favoring interactions with biological targets like enzymes or receptors.

Methyl 5-(6-Chloropyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxylate

Replacing the imidazole with a pyrazole ring modifies hydrogen-bonding patterns and aromaticity. Pyrazoles typically exhibit stronger dipole moments due to nitrogen positioning, which could enhance binding to polar active sites. The methyl group at the 1-position further reduces steric bulk, possibly increasing bioavailability .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Methyl 2-(6-Chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate and Analogs

Compound Name Molecular Weight (g/mol) logP* TPSA (Ų) Key Functional Differences
Target Compound 281.71 ~2.8 65.7 Methyl ester, 1-ethyl, 5-position
Ethyl 2-(6-chloropyridin-2-yl)-1-ethyl... 295.74 ~3.3 65.7 Ethyl ester
Ethyl 1-(6-chloropyridin-2-yl)-5-methyl... 267.72 ~2.5 65.7 4-carboxylate, 1-methyl
Methyl 5-(6-chloropyridin-2-yl)-1-methyl... 266.68 ~2.7 74.6 Pyrazole ring, 3-carboxylate

*logP values estimated via fragment-based methods.

  • Hydrogen-Binding Capacity: The imidazole ring in the target compound supports N–H···O/N interactions, crucial for crystal packing or protein binding.
  • Metabolic Stability : Methyl esters generally undergo faster hydrolysis than ethyl esters, impacting drug duration. The 1-ethyl group in the target compound may resist oxidative metabolism compared to 1-methyl analogs .

Biological Activity

Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the imidazole family, characterized by its imidazole ring and a pyridine substituent. Its chemical formula is C12H13ClN2O2C_{12}H_{13}ClN_2O_2 with a molecular weight of approximately 250.7 g/mol. The presence of the chloropyridine moiety is significant for its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various models.
  • Cell Proliferation : The compound affects cell proliferation rates, particularly in cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, inhibiting the growth of certain bacterial strains.

Anticancer Activity

A study evaluated the compound's effect on cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of approximately 25 μM against breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Cell LineIC50 (μM)Mechanism
MCF-725Apoptosis induction
HeLa30Cell cycle arrest

Anti-inflammatory Effects

The compound showed promising anti-inflammatory effects in vitro. It significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha15050
IL-620070

Case Study 1: In Vivo Anti-inflammatory Study

In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a significant reduction in edema compared to control groups. The effective dose was determined to be around 10 mg/kg.

Case Study 2: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 μg/mL against S. aureus and 64 μg/mL against E. coli, indicating moderate antibacterial properties.

Q & A

How can researchers optimize the synthesis of Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate?

Level : Basic (Synthesis Design)
Methodological Answer :
The compound can be synthesized via multi-step protocols involving cyclocondensation, Biginelli-like reactions, or nucleophilic substitution. Key steps include:

  • Cyclocondensation : Use ethyl acetoacetate, substituted hydrazines, and aldehydes under acidic conditions to form the imidazole core. For example, phenylhydrazine derivatives can react with DMF-DMA to generate intermediates .
  • Functionalization : Introduce the 6-chloropyridin-2-yl group via Suzuki coupling or nucleophilic aromatic substitution. Ensure anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) for high purity. Monitor yields using TLC and NMR .

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